Chemical structure and properties of 2,2',3,3',4,4',5-heptachlorobiphenyl
Chemical structure and properties of 2,2',3,3',4,4',5-heptachlorobiphenyl
An In-Depth Technical Guide to 2,2',3,3',4,4',5-Heptachlorobiphenyl (PCB-171)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2',3,3',4,4',5-heptachlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) class of persistent organic pollutants. Designated as PCB-171 (or PCB-170), this compound is a subject of significant interest in environmental science, toxicology, and regulatory affairs due to its persistence, bioaccumulative potential, and distinct toxicological profile. This document delves into its chemical structure, physicochemical properties, analytical methodologies, environmental fate, and biological effects to serve as a critical resource for the scientific community.
Chemical Identity and Physicochemical Properties
2,2',3,3',4,4',5-Heptachlorobiphenyl is a synthetic organochloride compound belonging to the polychlorinated biphenyl (PCB) family. PCBs are a class of 209 distinct congeners, each with a different number and position of chlorine atoms on the biphenyl structure.[1] PCB-171 is characterized by the presence of seven chlorine atoms distributed across both phenyl rings.
Chemical Structure
The molecular structure of PCB-171 consists of a biphenyl backbone with chlorine atoms at positions 2, 2', 3, 3', 4, 4', and 5. The IUPAC name for this compound is 1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenyl)benzene.[2]
Caption: Chemical structure of 2,2',3,3',4,4',5-heptachlorobiphenyl (PCB-171).
Physicochemical Data
The physical and chemical properties of PCB-171 govern its environmental distribution, persistence, and biological uptake. These properties are critical for developing environmental fate models and analytical methods.
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenyl)benzene | |
| CAS Number | 52663-71-5 | |
| Molecular Formula | C₁₂H₃Cl₇ | [3][4] |
| Molecular Weight | 395.32 g/mol | [3][4] |
| Melting Point | 131.31°C (estimate) | |
| Boiling Point | 479.43°C (rough estimate) | |
| Water Solubility | 4.16 µg/L (at 20°C) | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.9 (predicted) |
Analytical Methodologies
The accurate quantification of PCB-171 in complex matrices such as environmental samples (soil, sediment, water) and biological tissues is essential for exposure assessment and toxicological studies. High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is the gold standard for congener-specific PCB analysis.[5][6]
Rationale for Method Selection
The primary analytical challenge is separating PCB-171 from the other 208 possible congeners, many of which may be present in environmental mixtures like Aroclors.[6] Capillary GC columns with specific stationary phases are required to achieve the necessary chromatographic resolution.[6] Mass spectrometry provides the selectivity and sensitivity needed for unambiguous identification and quantification, especially at the trace levels typically found in the environment.[5][7]
Standard Protocol: Congener-Specific Analysis by GC/MS
This protocol outlines a standard workflow for the analysis of PCB-171 in a biological tissue matrix.
Step 1: Sample Extraction
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Homogenize 1-5 grams of tissue with anhydrous sodium sulfate to remove water.
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Perform solvent extraction using a non-polar solvent system, such as hexane/acetone, in a Soxhlet apparatus for 16-24 hours. This ensures exhaustive extraction of lipophilic compounds like PCBs.
-
Concentrate the extract using a rotary evaporator to a small volume (approx. 1-2 mL).
Step 2: Lipid Removal and Sample Cleanup
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The high lipid content in biological samples can interfere with GC analysis. Perform gel permeation chromatography (GPC) to separate the high-molecular-weight lipids from the smaller PCB molecules.
-
Further cleanup is required to remove other co-extracted interfering compounds (e.g., pesticides). Use multi-layered silica gel column chromatography or Florisil chromatography.[6] Elute the PCBs with a non-polar solvent like hexane.
Step 3: Instrumental Analysis (HRGC/MS)
-
Instrument: High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC/HRMS).
-
Column: A low-polarity capillary column (e.g., DB-5) is typically used for PCB congener separation.
-
Injection: Inject 1-2 µL of the final extract into the GC.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific m/z values for the molecular ions of heptachlorobiphenyls (e.g., m/z 392, 394) for maximum sensitivity and selectivity.
-
Quantification: Use an internal standard method with a labeled PCB congener (e.g., ¹³C₁₂-PCB-171) added at the beginning of the extraction process to correct for matrix effects and losses during sample preparation.
Caption: General workflow for the analysis of PCB-171 in biological samples.
Environmental Fate and Transport
The environmental behavior of PCB-171 is characterized by high persistence, low water solubility, and strong adsorption to organic matter in soil and sediments.[8][9] These properties contribute to its long-range transport and bioaccumulation in food webs.
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Persistence: Due to its high degree of chlorination, PCB-171 is highly resistant to biodegradation.[8] The chlorine atoms sterically hinder the enzymatic attack by microorganisms that typically degrade aromatic compounds.[8]
-
Transport: While having low vapor pressure, PCBs can volatilize from water and soil surfaces and undergo long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic.[8] Transport in aquatic systems occurs primarily through partitioning to suspended sediments.[9]
-
Bioaccumulation and Biomagnification: With a high octanol-water partition coefficient (Log Kₒw), PCB-171 readily partitions from water into the lipids of aquatic organisms.[1][8] This leads to significant bioaccumulation. As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification, resulting in high concentrations in top predators, including humans.[8][10]
Toxicology and Biological Effects
Unlike "dioxin-like" PCBs that bind to the aryl hydrocarbon receptor (AhR), highly chlorinated, non-coplanar PCBs like PCB-171 are generally considered "non-dioxin-like" and exert their toxicity through different mechanisms.[11] Research on the closely related congener PCB-180 provides insights into the likely toxicological profile of PCB-171.
Mechanism of Action
The toxicity of non-dioxin-like PCBs is not fully understood but is thought to involve disruption of cellular signaling pathways, neurotoxicity, and endocrine disruption.[12] For example, some PCBs can interfere with intracellular calcium homeostasis and protein kinase C translocation.[12]
Key Toxicological Effects
Studies on similar non-dioxin-like PCBs have identified several key toxicological endpoints:
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Neurotoxicity: Altered behavior, such as increased activity in open field tests, has been observed in rats exposed to PCB-180, suggesting effects on emotional responses and behavioral inhibition.[11][13]
-
Endocrine Disruption: Decreased serum thyroid hormone levels have been reported, which can have profound effects on development and metabolism.[11][13]
-
Hepatotoxicity: While not causing overt liver damage (as measured by serum enzymes), exposure can lead to increased liver weight and hypertrophy of liver cells.[14][15]
-
Enzyme Induction: A significant effect is the induction of cytochrome P450 enzymes, particularly those in the CYP2B and CYP3A families.[14][15] This can alter the metabolism of both endogenous compounds (like steroids) and xenobiotics, including pharmaceuticals.
Metabolism and Biotransformation
The metabolism of PCBs is a critical factor influencing their persistence and toxicity. Biotransformation is generally a detoxification process, but it can also produce more toxic metabolites.[16][17]
Metabolic Pathways
PCB metabolism is primarily mediated by the cytochrome P450 (CYP) monooxygenase system in the liver.[18]
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Phase I Metabolism (Oxidation): The initial and rate-limiting step is the introduction of a hydroxyl group (-OH) onto the biphenyl ring by a CYP enzyme. For highly chlorinated PCBs like PCB-171, this process is slow. The position of the hydroxylation is determined by the chlorine substitution pattern.
-
Phase II Metabolism (Conjugation): The resulting hydroxylated PCBs (OH-PCBs) can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[17]
A minor but toxicologically significant pathway involves the formation of methylsulfonyl metabolites (MeSO₂-PCBs), which have been shown to persist in certain tissues.[16]
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